molecular formula C17H13Br2N3O2S B11773401 N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide

Cat. No.: B11773401
M. Wt: 483.2 g/mol
InChI Key: ZBDVURZDIWQXBA-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide is a complex organic compound that features a combination of bromophenyl and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide typically involves multiple steps. One common approach is the reaction of 4-bromophenylamine with 2-bromobenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole-thio intermediate with propanoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl groups.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Iodinated derivatives or other halogen-substituted products.

Scientific Research Applications

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide involves its interaction with specific molecular targets. The oxadiazole ring and bromophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propanamide
  • N-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide
  • N-(4-Methylphenyl)-2-((5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide

Uniqueness

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide is unique due to the presence of two bromophenyl groups, which can enhance its reactivity and potential biological activity. The combination of bromine atoms and the oxadiazole ring provides a distinct chemical profile that can be leveraged for various applications.

Properties

Molecular Formula

C17H13Br2N3O2S

Molecular Weight

483.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide

InChI

InChI=1S/C17H13Br2N3O2S/c1-10(15(23)20-12-8-6-11(18)7-9-12)25-17-22-21-16(24-17)13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,23)

InChI Key

ZBDVURZDIWQXBA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

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